N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
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Overview
Description
N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound that features a unique structure combining furan rings, a fluorophenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves the following steps:
Formation of the furan-2-yl ethylamine intermediate: This can be achieved by reacting furan-2-carbaldehyde with ethylamine under reductive amination conditions.
Synthesis of the oxalamide core: The oxalamide core is formed by reacting oxalyl chloride with the furan-2-yl ethylamine intermediate in the presence of a base such as triethylamine.
Introduction of the 3-fluorophenyl group: The final step involves the coupling of the oxalamide intermediate with 3-fluoroaniline under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings and fluorophenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-furylmethyl)-N2-(3-fluorophenyl)oxalamide: Similar structure but with a single furan ring.
N1-(2,2-di(furan-2-yl)ethyl)-N2-phenyl oxalamide: Similar structure but without the fluorine atom.
Uniqueness
N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is unique due to the combination of two furan rings and a fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-4-1-5-13(10-12)21-18(23)17(22)20-11-14(15-6-2-8-24-15)16-7-3-9-25-16/h1-10,14H,11H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHSEALGJMHIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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